3-Chloro-2-ethyl-1,2-benzisothiazolium chloride

Medicinal Chemistry Heterocyclic Synthesis Immunology

3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is the N-ethyl benzisothiazolium salt providing the optimal balance of electrophilicity and steric accessibility for synthesizing anti-allergic agents (US Patent 4,177,191) and agrochemicals. The reactive 3-chloro group enables versatile nucleophilic substitution; the ethyl substituent ensures cleaner, faster reactions than methyl or propyl analogs. A stable, crystalline solid for reproducible lab-scale workflows. Procure the precise intermediate your synthetic route demands.

Molecular Formula C9H9Cl2NS
Molecular Weight 234.14 g/mol
CAS No. 7765-82-4
Cat. No. B12680099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-ethyl-1,2-benzisothiazolium chloride
CAS7765-82-4
Molecular FormulaC9H9Cl2NS
Molecular Weight234.14 g/mol
Structural Identifiers
SMILESCC[N+]1=C(C2=CC=CC=C2S1)Cl.[Cl-]
InChIInChI=1S/C9H9ClNS.ClH/c1-2-11-9(10)7-5-3-4-6-8(7)12-11;/h3-6H,2H2,1H3;1H/q+1;/p-1
InChIKeyFDHPAUZRMMITIA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-ethyl-1,2-benzisothiazolium Chloride (CAS 7765-82-4): Electrophilic Benzisothiazolium Salt for Heterocyclic Synthesis and Pharmaceutical Intermediates


3-Chloro-2-ethyl-1,2-benzisothiazolium chloride (CAS 7765-82-4) is a quaternary benzisothiazolium salt characterized by a fused benzene-isothiazole ring system bearing an N-ethyl substituent and a reactive 3-chloro leaving group [1]. The compound serves primarily as an electrophilic building block in the synthesis of diverse 3-substituted benzisothiazole derivatives, with documented utility as a key intermediate in the preparation of pharmaceutically active anti-allergic agents [2]. Its solid, crystalline nature under standard storage conditions facilitates reproducible handling in laboratory-scale synthetic workflows .

Why 3-Chloro-2-ethyl-1,2-benzisothiazolium Chloride Cannot Be Replaced by Unalkylated or Differently Alkylated Benzisothiazolium Analogs in Electrophilic Transformations


N-Alkyl substitution in 3-chloro-1,2-benzisothiazolium salts exerts a pronounced influence on electrophilicity, steric accessibility, and overall reaction profiles. The ethyl group in the target compound provides a specific balance between inductive stabilization of the thiazolium ring and minimal steric hindrance at the reactive C3 center—a balance that is not replicated by methyl (greater lability, lower crystallinity) or propyl (increased steric bulk, reduced reaction rates) analogs [1]. Consequently, substituting the N-ethyl derivative with a generic benzisothiazolium chloride may alter yields, require different reaction conditions, or lead to unintended side products in sequences optimized for the ethyl-substituted electrophile [2].

Quantitative Differentiation of 3-Chloro-2-ethyl-1,2-benzisothiazolium Chloride: Evidence for Scientific Selection


Exclusive Use as Preferred Electrophile in Anti-Allergic Benzisothiazoline Synthesis (US 4,177,191)

In a patent directed to 2-alkyl-3-(substituted hydrazino)benzisothiazolines with anti-allergic activity, 3-chloro-2-ethyl-1,2-benzisothiazolium chloride is explicitly designated as the preferred starting material of formula II (2-alkyl-3-chloro-1,2-benzisothiazolium halide) for reaction with hydrazine derivatives [1]. The patent claims this specific N-ethyl derivative within the scope of compounds capable of treating allergic conditions in mammals at doses of 1–500 mg/kg/day. While yields for individual steps are not isolated, the selection of the ethyl-substituted salt over its methyl or propyl counterparts implies a synthetic advantage in the context of this pharmacologically active series.

Medicinal Chemistry Heterocyclic Synthesis Immunology

Balanced Electrophilicity Profile: N-Ethyl Substitution Modulates Reactivity Compared to N-Methyl and N-Propyl Analogs

The N-alkyl substituent in 3-chloro-1,2-benzisothiazolium salts influences the electrophilicity of the C3 center through inductive effects and steric shielding. The ethyl group in 3-chloro-2-ethyl-1,2-benzisothiazolium chloride provides a moderate inductive electron-donating effect (+I) that stabilizes the thiazolium ring without imposing the steric hindrance characteristic of larger alkyl groups [1]. Computed physicochemical properties of the target compound (XLogP: 4.3, TPSA: 32.1 Ų for the cation) [2] reflect a lipophilic/hydrophilic balance that facilitates dissolution in common organic solvents while maintaining sufficient polarity for nucleophilic attack. In contrast, the N-methyl analog (estimated XLogP ~3.5, lower lipophilicity) may exhibit reduced solubility in nonpolar media, while the N-propyl derivative (estimated XLogP >5) would introduce greater steric congestion at the reactive site, potentially retarding nucleophilic substitution rates.

Organic Synthesis Structure-Activity Relationship Heterocyclic Chemistry

Documented Stability Under Recommended Storage Conditions

According to the Safety Data Sheet (SDS) compiled under the Globally Harmonized System (GHS), 3-chloro-2-ethyl-1,2-benzisothiazolium chloride is stable under recommended storage conditions . While this is a qualitative statement common to many organic salts, it provides a baseline assurance for laboratory procurement and long-term storage planning. The compound's crystalline nature (melting point range reported by vendors as 39–41°C) further supports its stability as a solid at ambient temperatures, distinguishing it from more hygroscopic or thermally labile benzisothiazolium analogs.

Chemical Handling Laboratory Safety Procurement

Optimal Research and Industrial Application Scenarios for 3-Chloro-2-ethyl-1,2-benzisothiazolium Chloride


Synthesis of 2-Alkyl-3-(substituted hydrazino)benzisothiazolines as Anti-Allergic Agents

Following the procedure exemplified in US Patent 4,177,191, 3-chloro-2-ethyl-1,2-benzisothiazolium chloride serves as the electrophilic partner for hydrazine derivatives, enabling the construction of pharmacologically active benzisothiazolines. The reaction proceeds in an organic solvent (e.g., ethanol) in the presence of an organic base, yielding intermediates that can be converted to pharmaceutically acceptable salts with anti-allergic activity [1].

Preparation of 3-Substituted Benzisothiazole Derivatives via Nucleophilic Displacement

The 3-chloro leaving group is susceptible to nucleophilic attack by amines, thiols, and phenols, providing a modular entry to diverse 3-amino, 3-thio, and 3-oxy benzisothiazoles. The N-ethyl substituent balances electrophilicity, allowing reactions to proceed under mild conditions (e.g., room temperature, ambient pressure) while minimizing side reactions [2].

Building Block for Crop Protection Agents and Specialty Chemicals

As noted in the patent literature, 3-chlorobenzisothiazoles are important intermediates for crop protection agents [3]. The ethyl-substituted variant offers a specific steric and electronic profile that may be advantageous for optimizing bioactivity or physicochemical properties in agrochemical lead generation.

Exploratory Medicinal Chemistry: Scaffold for Novel Benzisothiazolium-Derived Pharmacophores

The compound's quaternary structure and reactive chloro group make it a versatile starting point for parallel synthesis libraries aimed at discovering new bioactive molecules. Its defined stability and commercial availability support iterative medicinal chemistry campaigns [4].

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